molecular formula C10H10BrClO2 B13872264 3-Bromo-4-(3-chloropropoxy)benzaldehyde

3-Bromo-4-(3-chloropropoxy)benzaldehyde

Cat. No.: B13872264
M. Wt: 277.54 g/mol
InChI Key: UXWHXQJLDWKIGT-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-chloropropoxy)benzaldehyde is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position and a 3-chloropropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is alkylated with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-chloropropoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-Bromo-4-(3-chloropropoxy)benzoic acid.

    Reduction: Formation of 3-Bromo-4-(3-chloropropoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(3-chloropropoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of functional materials with specific properties.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-chloropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chloropropoxy group.

    3-Bromo-4-chlorobenzaldehyde: Lacks the propoxy group, having only a chlorine atom at the fourth position.

Uniqueness

This compound is unique due to the presence of both bromine and 3-chloropropoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and exploration in various fields of research.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-bromo-4-(3-chloropropoxy)benzaldehyde

InChI

InChI=1S/C10H10BrClO2/c11-9-6-8(7-13)2-3-10(9)14-5-1-4-12/h2-3,6-7H,1,4-5H2

InChI Key

UXWHXQJLDWKIGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCCCCl

Origin of Product

United States

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